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Compound of Interest

Compound Name: 5-(Benzyloxy)isophthalic acid

Cat. No.: B038652

Computational Modeling of 5-
(Benzyloxy)isophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling of the
molecular structure of 5-(benzyloxy)isophthalic acid. This molecule, with its combination of a
rigid isophthalic acid core and a flexible benzyloxy substituent, presents an interesting subject
for computational analysis, offering insights into its conformational flexibility, electronic
properties, and potential intermolecular interactions. Such understanding is crucial for its
application in materials science, coordination chemistry, and drug development.

Introduction

5-(Benzyloxy)isophthalic acid is a benzenedicarboxylic acid derivative.[1] Its structural and
electronic characteristics are of significant interest for the design of novel materials and
potential pharmaceutical agents. Computational modeling provides a powerful tool to
investigate these properties at an atomic level, complementing and guiding experimental
studies. This guide outlines the theoretical background, methodological workflow, and expected
outcomes of a computational study on this molecule. While direct computational studies on 5-
(benzyloxy)isophthalic acid are not readily available in the public domain, this guide
leverages experimental data from the closely related compound, 5-[(4-
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carboxybenzyl)oxylisophthalic acid, and established computational methodologies for similar
organic molecules.[2][3][4]

Molecular Structure and Properties

The molecular structure of 5-(benzyloxy)isophthalic acid (C1sH120s) consists of a central
isophthalic acid moiety substituted with a benzyloxy group at the 5-position.[5] The key
structural features include the planar phenyl rings and the flexible ether linkage.

Key Molecular Properties:

Property Value

Molecular Formula C15H1205

Molecular Weight 272.25 g/mol [5]

IUPAC Name 5-(benzyloxy)benzene-1,3-dicarboxylic acid

Computational Methodology

A robust computational investigation of 5-(benzyloxy)isophthalic acid involves a multi-step
approach, starting from geometry optimization to the analysis of electronic properties and
molecular dynamics.

Geometry Optimization

The initial step is to obtain a stable, low-energy conformation of the molecule. Density
Functional Theory (DFT) is a widely used and accurate method for this purpose.[4][6]

Experimental Protocol: DFT Geometry Optimization

e Initial Structure Generation: A 3D structure of 5-(benzyloxy)isophthalic acid is built using
molecular modeling software (e.g., Avogadro, GaussView).

o Computational Method Selection: The B3LYP hybrid functional is a common choice for
organic molecules, offering a good balance between accuracy and computational cost.[3]
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» Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is suitable for providing
a flexible description of the electron density, including polarization and diffuse functions to
account for potential hydrogen bonding.[6]

o Calculation Execution: The geometry optimization is performed using a quantum chemistry
software package like Gaussian, ORCA, or NWChem.[7] The calculation is typically run in
the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to
simulate solution conditions.

e Frequency Analysis: A frequency calculation is performed on the optimized geometry to
confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This
calculation also provides thermodynamic data and vibrational spectra.

Structural Parameter Analysis

Once the geometry is optimized, key structural parameters such as bond lengths, bond angles,
and dihedral angles can be extracted and compared with available experimental data. For 5-
(benzyloxy)isophthalic acid, we can use the crystal structure data of the closely related 5-[(4-
carboxybenzyl)oxylisophthalic acid as a benchmark.[2][8]

Table 1: Comparison of Calculated and Experimental Structural Parameters
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Parameter

Calculated (DFT/B3LYP/6-

311++G(d,p))

Experimental (X-ray
Crystallography) for 5-[(4-
carboxybenzyl)oxylisopht
halic acid[2]

Bond Lengths (A)

C-O (ether) Calculated Value 1.36-1.43
C=0 (carboxyl) Calculated Value 1.25-1.27
C-O (carboxyl) Calculated Value 1.29-1.32
C-C (aromatic) Calculated Value 1.38-1.40
Bond Angles (°)

C-O-C (ether) Calculated Value ~118

O-C=0 (carboxyl) Calculated Value 123.17 - 123.74

Dihedral Angles (°)

Phenyl Ring - Phenyl Ring Calculated Value 87.78

Note: "Calculated Value" represents the expected output from the computational modeling
described.

Electronic Properties Analysis

DFT calculations also provide valuable information about the electronic structure of the
molecule.

Key Electronic Properties to Analyze:

e HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO)
and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the
molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator
of chemical stability.[6]
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e Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge
distribution on the molecule's surface, identifying electrophilic (electron-poor) and
nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of
intermolecular interactions.

o Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge
delocalization, hyperconjugative interactions, and the nature of chemical bonds within the
molecule.

Table 2: Calculated Electronic Properties

Calculated Value (DFT/B3LYPI/6-

Property 311:++G(d,p))

HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value
HOMO-LUMO Gap (eV) Calculated Value
Dipole Moment (Debye) Calculated Value

Molecular Dynamics Simulations

To explore the conformational landscape and dynamic behavior of 5-(benzyloxy)isophthalic
acid, molecular dynamics (MD) simulations can be performed.

Experimental Protocol: Molecular Dynamics Simulation

o Force Field Selection: A suitable classical force field for organic molecules, such as AMBER,
CHARMM, or GROMOS, is chosen.

o System Setup: The molecule is placed in a simulation box, typically solvated with an explicit
solvent like water to mimic physiological or solution conditions.

« Equilibration: The system is gradually heated to the desired temperature and equilibrated
under constant pressure and temperature (NPT ensemble) to reach a stable state.
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e Production Run: A long simulation (nanoseconds to microseconds) is run to sample the
conformational space of the molecule.

e Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes,
hydrogen bonding dynamics, and other time-dependent properties.

Visualizations
Computational Workflow

The following diagram illustrates the overall workflow for the computational modeling of 5-
(benzyloxy)isophthalic acid.
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Caption: Computational modeling workflow for 5-(benzyloxy)isophthalic acid.
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Key Intermolecular Interactions

Based on the crystal structure of related compounds, hydrogen bonding is a key intermolecular
interaction. The following diagram illustrates the potential hydrogen bonding network.

Potential Hydrogen Bonding Network
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Caption: Diagram of potential intermolecular hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive computational approach for the detailed
analysis of the molecular structure and properties of 5-(benzyloxy)isophthalic acid. By
combining quantum chemical calculations with molecular dynamics simulations, researchers
can gain significant insights into its conformational preferences, electronic landscape, and
dynamic behavior. The methodologies and expected results presented herein provide a solid
framework for future computational studies on this and related molecules, which will be
invaluable for their application in the development of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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